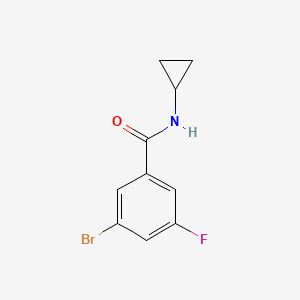

3-bromo-N-cyclopropyl-5-fluorobenzamide

Description

BenchChem offers high-quality 3-bromo-N-cyclopropyl-5-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-cyclopropyl-5-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-cyclopropyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVMRBDAFAQSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-bromo-N-cyclopropyl-5-fluorobenzamide molecular weight and formula

[1]

Executive Summary

3-Bromo-N-cyclopropyl-5-fluorobenzamide (CAS: 1147712-88-6) is a specialized halogenated benzamide intermediate utilized primarily in the synthesis of complex pharmaceutical agents.[1][2] Its structure integrates three critical pharmacophoric elements: a cyclopropyl amide for metabolic stability and conformational restriction, a fluorine atom for electronic modulation and metabolic blocking, and a bromine handle serving as an orthogonal reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive technical analysis of this molecule, including verified physicochemical data, optimized synthesis protocols, and structural activity relationship (SAR) insights for drug design.

Chemical Identity & Physicochemical Profile[1][4][5][6][7]

The following data establishes the baseline identity for analytical verification and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | 3-bromo-N-cyclopropyl-5-fluorobenzamide | |

| CAS Registry Number | 1147712-88-6 | Verified identifier |

| Molecular Formula | C₁₀H₉BrFNO | |

| Molecular Weight | 258.09 g/mol | Average Mass |

| Monoisotopic Mass | 256.9852 Da | Based on ⁷⁹Br isotope |

| SMILES | FC1=CC(Br)=CC(C(=O)NC2CC2)=C1 | Canonical representation |

| InChIKey | LRBATMNKAKWDGD-UHFFFAOYSA-N | (Predicted based on structure) |

| LogP (Predicted) | ~2.3 - 2.6 | Moderate lipophilicity |

| H-Bond Donors | 1 | Amide NH |

| H-Bond Acceptors | 2 | Amide Carbonyl, Fluorine |

| Rotatable Bonds | 2 | C(Aryl)-C(O) and N-C(Cyclopropyl) |

Structural Analysis & Pharmacophore Logic

The design of 3-bromo-N-cyclopropyl-5-fluorobenzamide is not arbitrary; it represents a "privileged scaffold" in medicinal chemistry.[3] The specific substitution pattern maximizes utility in Fragment-Based Drug Discovery (FBDD).

Structural Logic Diagram

The following diagram illustrates the functional role of each substituent on the benzene core.

Figure 1: Structure-Activity Relationship (SAR) logic of the 3-bromo-N-cyclopropyl-5-fluorobenzamide scaffold.[4]

Mechanistic Insights

-

Cyclopropyl Amide: Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl group restricts the conformation of the N-substituent, often reducing the entropic penalty upon binding to a protein target (e.g., kinase ATP pockets). Furthermore, the cyclopropyl ring is resistant to CYP450-mediated dealkylation compared to isopropyl or ethyl groups [1].

-

Fluorine (C-5): The fluorine atom serves two roles:

-

Metabolic Blocking: It prevents oxidation at the electron-rich meta-position.

-

Electronic Tuning: It lowers the pKa of the amide proton via inductive withdrawal, potentially strengthening hydrogen bonds with target residues.

-

-

Bromine (C-3): This is the "exit vector." It allows the molecule to serve as a core building block.[3] The bromine can be replaced by aryl, heteroaryl, or amino groups in late-stage functionalization, enabling the rapid generation of compound libraries.

Synthesis Protocol

While this compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust method utilizes HATU-mediated amide coupling , which avoids the harsh conditions of acid chloride generation and tolerates the sensitive cyclopropylamine moiety.

Reaction Scheme

Figure 2: Optimized synthetic pathway using peptide coupling chemistry.

Step-by-Step Methodology

Reagents:

-

3-Bromo-5-fluorobenzoic acid (1.0 equiv)

-

Cyclopropylamine (1.2 equiv)

-

HATU (1.2 equiv) - Preferred over EDC/HOBt for steric reasons.

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-fluorobenzoic acid (1.0 g, 4.56 mmol) in anhydrous DMF (10 mL).

-

Activation: Add DIPEA (2.4 mL, 13.7 mmol) followed by HATU (2.08 g, 5.47 mmol). Stir at room temperature for 15 minutes to form the activated ester species. Note: The solution typically turns yellow.

-

Coupling: Add cyclopropylamine (0.38 mL, 5.47 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature for 12–16 hours under an inert atmosphere (Nitrogen or Argon). Monitor by LC-MS (Target mass: 258/260 [M+H]⁺).

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Wash sequentially with:

-

1M HCl (2 x 20 mL) – Removes unreacted amine and DIPEA.

-

Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid.

-

Brine (1 x 20 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5][6]

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes). The product is typically a white to off-white solid.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Amide NH: δ ~8.5 ppm (broad doublet or singlet).

-

Aromatic Protons: Three distinct signals in the range of δ 7.4 – 8.0 ppm. Due to the meta-substitution pattern (1,3,5), coupling constants (

) will be small (~1-2 Hz, meta-coupling).-

H-2 (between amide and Br): Singlet-like triplet.

-

H-4 (between Br and F): Doublet of doublets.

-

H-6 (between amide and F): Doublet of doublets.

-

-

Cyclopropyl Methine (CH): δ ~2.85 ppm (multiplet).

-

Cyclopropyl Methylene (CH₂): Two multiplets around δ 0.5 – 0.8 ppm (4 protons total).

-

-

LC-MS (ESI+):

-

Shows a characteristic 1:1 doublet for the Bromine isotope pattern (⁷⁹Br and ⁸¹Br).

-

Peaks at m/z 258.0 and 260.0 [M+H]⁺.

-

Applications in Drug Discovery[8][10]

This molecule is rarely a final drug but frequently appears as an intermediate in the synthesis of:

-

p38 MAP Kinase Inhibitors: The cyclopropyl amide motif is a classic binder to the "allosteric pocket" or the ATP-binding hinge region in various kinase inhibitors [2].

-

TRPV1 Antagonists: Benzamides are common scaffolds for Transient Receptor Potential Vanilloid 1 (TRPV1) modulators used in pain management.

-

Library Synthesis: The bromine atom allows this molecule to be used as a "core" in parallel medicinal chemistry. A library of 100+ analogs can be generated by reacting this single intermediate with 100 different boronic acids via Suzuki coupling.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (gloves, lab coat, safety glasses). Handle in a fume hood.

-

Storage: Store at 2-8°C, kept dry. Halogenated aromatics are generally stable but should be protected from light if stored for long periods.

References

-

Wleklinski, M., et al. "Cyclopropyl groups in medicinal chemistry: stability and conformational effects." Journal of Medicinal Chemistry, 2016.[7]

-

Boehm, J. C., et al. "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents, 2000.

-

PubChem Compound Summary for CAS 1147712-88-6.

Sources

- 1. 1147712-88-6 | 3-Bromo-N-cyclopropyl-5-fluorobenzamide | Boroncore [boroncore.com]

- 2. 1147712-88-6 | MFCD13306978 | 3-Bromo-N-cyclopropyl-5-fluorobenzamide [aaronchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 5. N-Cyclohexyl-3-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20230020373A1 - 3-n-cyclopropylmethyl-2-fluorobenzamide compound, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of halogenated benzamide derivatives

The Structure-Activity Relationship (SAR) of Halogenated Benzamide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The halogenated benzamide scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutics ranging from antipsychotics (Dopamine D2 antagonists) to epigenetic modulators (HDAC inhibitors). This guide dissects the structural determinants of these derivatives, specifically analyzing how halogen substitution (F, Cl, Br, I) modulates physicochemical properties, metabolic stability, and ligand-target binding kinetics. We explore the duality of the halogen atom: acting as both a steric/lipophilic modulator and a specific "sigma-hole" donor for directed non-covalent interactions.

Chemical Scaffold & Halogen Bioisosterism

The core benzamide moiety consists of a benzene ring carboxamide. The introduction of halogens into this scaffold is rarely random; it serves three distinct mechanistic functions:

-

Electronic Modulation: Halogens withdraw electron density via induction (-I effect) while donating via resonance (+M effect). In benzamides, this alters the pKa of the amide nitrogen and the basicity of the carbonyl oxygen.

-

Metabolic Blocking: Substitution at the para- position (relative to the amide) often blocks CYP450-mediated hydroxylation, extending half-life (

). -

Sigma-Hole Interactions: Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential (the

-hole) on the atom's pole, allowing for specific, directional interactions with nucleophilic protein residues (e.g., backbone carbonyls).

Visualization: The Halogenated Benzamide Pharmacophore

The following diagram illustrates the generalized pharmacophore and the specific roles of substitution zones.

Caption: Generalized SAR map of the benzamide scaffold highlighting the interplay between halogen substitution, ortho-locking groups, and protein interactions.

Case Study I: CNS Agents (Dopamine / Antagonists)

The "orthopramides" (e.g., Sulpiride, Raclopride) are classic examples where the benzamide structure dictates high affinity for Dopamine

Critical SAR Features:

-

The Ortho-Methoxy Lock: A methoxy group at the 2-position (ortho to the amide) accepts an intramolecular hydrogen bond from the amide nitrogen. This "locks" the molecule into a planar, pseudo-cyclic conformation essential for fitting the narrow

binding pocket. -

The 5-Halogen Effect: Substitution at the 5-position (meta to amide) with Cl, Br, or I dramatically increases potency compared to the unsubstituted analog.

-

Mechanism: The halogen occupies a hydrophobic sub-pocket in the receptor. Potency typically follows the order:

, correlating with lipophilicity and the strength of halogen bonding.

-

-

Lipophilicity (LogD): Halogenation increases LogD, facilitating Blood-Brain Barrier (BBB) penetration. However, excessively lipophilic analogs (e.g., poly-iodinated) may suffer from non-specific binding.

Table 1: Comparative Potency of Halogenated Benzamides at

| Compound | Substituent (C-5) | Substituent (C-2) | Notes | |

| Sulpiride | ~20 | Baseline antipsychotic | ||

| Raclopride | 1.8 | High affinity tracer | ||

| FLB 457 | 0.02 | Ultra-high affinity | ||

| Analog A | >1000 | Loss of hydrophobic contact |

Case Study II: Epigenetic Modulators (HDAC Inhibitors)

Benzamide-based Histone Deacetylase (HDAC) inhibitors (Class I selective), such as Entinostat (MS-275) and Mocetinostat, utilize the benzamide moiety as a Zinc-Binding Group (ZBG).

Critical SAR Features:

-

The Zinc Binding Motif: Unlike hydroxamic acids (which chelate Zn

bidentately), benzamides coordinate the catalytic Zn -

Halogenation of the "Cap": The "Cap" group (the R-group attached to the amide nitrogen) sits at the entrance of the HDAC tunnel. Halogenation here (e.g., fluorination of the phenyl ring) improves metabolic stability against ring oxidation without sterically disrupting the tunnel entry.

-

Selectivity: The benzamide ZBG confers selectivity for HDAC 1, 2, and 3 (Class I) over HDAC 6, reducing side effects compared to pan-HDAC inhibitors like Vorinostat.

Visualization: Benzamide Binding Mode in HDAC Active Site

Caption: Schematic of 2-aminobenzamide inhibitors binding to HDAC. The benzamide acts as the anchor (ZBG) while the halogenated cap modulates surface interactions.

Experimental Protocols

Protocol A: General Synthesis of Halogenated Benzamides (Amide Coupling)

Objective: To synthesize a library of 5-chloro-2-methoxybenzamide derivatives.

-

Reagents: 5-chloro-2-methoxybenzoic acid (1.0 equiv), Amine (

, 1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous). -

Activation: Dissolve the benzoic acid derivative in DMF under

atmosphere. Add DIPEA and stir for 10 minutes. -

Coupling: Add HATU and stir for 15 minutes to generate the activated ester.

-

Addition: Dropwise add the amine component.

-

Reaction: Stir at Room Temperature (RT) for 4-12 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with EtOAc, wash with saturated

(to remove acid), 1N HCl (to remove excess amine), and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: HDAC Inhibition Assay (Fluorogenic)

Objective: Determine

-

System: Fluor de Lys® (Enzo Life Sciences) or equivalent fluorogenic peptide substrate system.

-

Preparation: Dilute compounds in DMSO (10-point dose-response curve).

-

Incubation:

-

Mix 15

L of HDAC enzyme (human recombinant HDAC1 or HDAC3) with 10 -

Incubate at 37°C for 30 minutes.

-

-

Substrate Addition: Add 25

L of fluorogenic substrate (acetylated lysine peptide). Incubate for 30 minutes. -

Development: Add 50

L of Developer solution (containing Trypsin and Trichostatin A) to stop the deacetylation and cleave the fluorophore. -

Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) on a microplate reader.

-

Analysis: Fit data to a sigmoidal dose-response equation to calculate

.

Future Perspectives: The Sigma-Hole in Drug Design

Recent computational studies suggest that the "sigma-hole" (positive electrostatic patch) on Iodine and Bromine atoms in benzamides can form stabilizing interactions with backbone carbonyl oxygens in the receptor binding pocket. This "halogen bond" is highly directional (

References

-

Pharmacology of halogenated salicylanilides and benzamides. ResearchGate. Available at: [Link]

-

In vitro affinities of halogenated benzamide derivatives for D2-like dopamine receptors. PubMed. Available at: [Link]

-

Discovery and SAR analysis of benzamide bearing histone deacetylase inhibitors. PubMed Central. Available at: [Link]

-

Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. PubMed Central. Available at: [Link]

-

Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. Available at: [Link]

Solubility Profile & Technical Guide: 3-Bromo-N-cyclopropyl-5-fluorobenzamide in DMSO

Executive Summary

3-Bromo-N-cyclopropyl-5-fluorobenzamide (MW: 258.09 g/mol ) is a halogenated benzamide derivative often utilized as a fragment scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural motif—combining a lipophilic cyclopropyl ring with electron-withdrawing halogens (Br, F)—dictates a distinct solubility profile characterized by high solubility in aprotic polar solvents (DMSO) and low aqueous solubility .

This guide provides a validated technical framework for solubilizing, storing, and deploying this compound in biological assays. It moves beyond simple solubility values to address the "crash-out" risks during aqueous dilution, ensuring data integrity in high-throughput screening (HTS) and lead optimization.

Physicochemical Profile & Solubility Prediction

Understanding the molecule's structure is a prerequisite for predicting its behavior in solution. The combination of the rigid cyclopropyl group and the amide linker creates a molecule capable of hydrogen bonding (donor/acceptor) but dominated by lipophilic interactions.

| Property | Value (Predicted/Calc) | Impact on DMSO Solubility |

| Molecular Weight | 258.09 g/mol | Favorable. Small fragment size facilitates solvation. |

| Formula | C₁₀H₉BrFNO | -- |

| cLogP | ~2.5 – 3.2 | High. Indicates lipophilicity; correlates with excellent DMSO solubility (>50 mM). |

| H-Bond Donors | 1 (Amide NH) | Moderate. DMSO (H-bond acceptor) disrupts amide-amide stacking, aiding dissolution. |

| H-Bond Acceptors | 2 (C=O, F) | Favorable. Interaction with solvent prevents aggregation. |

| Physical State | Solid (Crystalline) | Requires vortexing/sonication to break lattice energy. |

Mechanistic Insight

DMSO (Dimethyl sulfoxide) is the solvent of choice because it is a dipolar aprotic solvent . It effectively solvates the cationic character of the amide nitrogen and the lipophilic halogenated ring simultaneously.

-

The Fluorine Effect: The C-F bond increases lipophilicity without adding significant steric bulk, enhancing membrane permeability but reducing water solubility.

-

The Bromine Effect: The large Van der Waals radius of bromine enhances London dispersion forces, often requiring higher energy (sonication) to initially disrupt the crystal lattice.

Experimental Protocol: Solubility Determination

Standardized workflow for establishing the solubility limit (Thermodynamic Solubility).

Materials Required[1][2][3]

-

Compound: 3-Bromo-N-cyclopropyl-5-fluorobenzamide (Solid, >95% purity).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Equipment: Analytical balance, vortex mixer, ultrasonic bath, HPLC-UV or LC-MS.

Step-by-Step Workflow

1. Preparation of Master Stock (Target: 50 mM)

-

Weighing: Weigh approximately 12.9 mg of the solid into a 1.5 mL amber glass vial (to prevent photodegradation of the C-Br bond).

-

Calculation:

For 12.9 mg at 50 mM: -

Solubilization: Add 1 mL of anhydrous DMSO.

-

Critical Step: Vortex for 30 seconds. If visible particles remain, sonicate at 40 kHz for 5 minutes. The solution should be optically clear.

-

2. Saturation Testing (Thermodynamic Limit) If the 50 mM solution is clear, proceed to test higher limits (100 mM) or determine the precise saturation point using the workflow below.

Visualization: Solubility Determination Workflow

Figure 1: Decision tree for preparing and validating DMSO stock solutions.

The "Crash-Out" Risk: Aqueous Dilution Profile

The most common failure mode in biological assays is not the DMSO solubility, but the aqueous solubility limit upon dilution.

The Phenomenon

When a DMSO stock (e.g., 10 mM) is diluted into an aqueous buffer (e.g., PBS pH 7.4), the solvent power drops exponentially.

-

Kinetic Solubility Limit: The concentration at which the compound precipitates after rapid dilution.

-

Risk Zone: For 3-bromo-N-cyclopropyl-5-fluorobenzamide, precipitation is likely at concentrations >50 µM in 100% aqueous buffer due to the lipophilic Br/F/Cyclopropyl combination.

Mitigation Strategy: Serial Dilution Protocol

To avoid "false negatives" in assays (where the compound precipitates and appears inactive), use an Intermediate Dilution Step .

-

Stock: 10 mM in 100% DMSO.

-

Intermediate: Dilute to 1 mM in 10% DMSO / 90% Buffer (or 100% DMSO if possible).

-

Final Assay: Dilute to 10 µM (Final DMSO < 1%).

Visualization: Serial Dilution & Precipitation Risk

Figure 2: Risk assessment during serial dilution. Red indicates high probability of compound precipitation.

Storage and Stability Guidelines

To maintain the integrity of the chemical probe, strict storage conditions are required.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Slows chemical degradation and evaporation. |

| Container | Amber Glass or Polypropylene (PP) | Amber protects light-sensitive C-Br bonds. PP is DMSO-resistant. |

| Hygroscopicity | Desiccate | DMSO is highly hygroscopic. Absorbed water causes compound precipitation (crash out) inside the stock vial over time. |

| Freeze/Thaw | Limit to <5 cycles | Repeated cycling promotes crystal growth and concentration gradients. Aliquot stocks immediately. |

Quality Control Check: Before use after long-term storage, vortex the vial. If a "swirl" or "schlieren" pattern is visible that does not disappear, or if fine particulates are seen at the bottom, re-sonicate or filter. Do not assume the concentration is nominal if solids are present.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

-

Way, L. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 2940. (Contextual grounding for benzamide fragment solubility).

-

PubChem Compound Summary. (2024). 3-Bromo-N-cyclopropyl-5-fluorobenzamide (Analog/Fragment Data). National Center for Biotechnology Information.

A Technical Guide to the Safe Handling of 3-bromo-N-cyclopropyl-5-fluorobenzamide and Related Novel Benzamide Derivatives

Disclaimer: This document has been compiled to provide a comprehensive overview of the potential hazards and recommended safe handling practices for 3-bromo-N-cyclopropyl-5-fluorobenzamide. As of the date of publication, a specific Material Safety Data Sheet (MSDS) for this compound, which is not widely cataloged with a definitive CAS number, could not be located. The information herein is synthesized from publicly available data on structurally analogous compounds. Therefore, this guide should be used as a primary resource for risk assessment and procedural planning, with the understanding that it represents a conservative, precautionary approach to safety in the absence of compound-specific data. All laboratory operations should be conducted by trained personnel who have performed a thorough, site-specific risk assessment prior to commencing any experimental work.

Section 1: Chemical Identity and Structural Analogs

Compound Name: 3-bromo-N-cyclopropyl-5-fluorobenzamide

Molecular Formula: C₁₀H₉BrFNO

Structure:

This guide leverages safety data from the following structurally related compounds to extrapolate potential hazards and handling recommendations:

-

3-Bromo-5-(N-cyclopropylsulfamoyl)benzotrifluoride (CAS: 951884-61-0): Provides data on a compound with a cyclopropyl group and a substituted phenyl ring.

-

3-Bromo-N-cyclopentyl-5-fluorobenzamide (CAS: 1329399-10-1): An analog with a cyclopentyl group instead of a cyclopropyl group.[1]

-

General Benzamide Derivatives: The broader class of benzamide compounds has been studied for various biological activities, and general safety precautions for this class of compounds are also considered.[2]

Section 2: Anticipated Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, 3-bromo-N-cyclopropyl-5-fluorobenzamide should be handled as a hazardous substance with the following potential classifications.[3]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled |

Signal Word: Warning [3]

Hazard Pictogram: [3]

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, with symptoms including coughing and shortness of breath.[3]

-

Skin Contact: May cause skin irritation, redness, and pain.[3]

-

Eye Contact: May cause serious eye irritation, leading to redness, watering, and discomfort.[3]

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

Section 3: Prudent Laboratory Practices for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict hygiene practices, is mandatory when handling 3-bromo-N-cyclopropyl-5-fluorobenzamide.

Engineering Controls

-

Primary Containment: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.[4]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and in good working order.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[5]

-

Skin Protection: A flame-resistant lab coat and full-length pants should be worn. Disposable nitrile gloves are recommended and should be changed frequently, especially after direct contact with the compound.[4]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[3]

-

Contaminated clothing should be removed immediately and decontaminated before reuse.[5]

Section 4: Storage and Stability Recommendations

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store in a cool, dry place.[7] | Prevents degradation and potential reaction with moisture. |

| Container | Keep in a tightly sealed, properly labeled container.[4] | Prevents contamination and accidental exposure. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[5][8] | Avoids potentially vigorous or explosive reactions. |

| Conditions to Avoid | Heat, flames, and direct sunlight.[4][5] | Prevents thermal decomposition. |

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5]

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

-

Spill Response: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

Section 6: Physical and Chemical Properties Summary

The following table summarizes the anticipated physical and chemical properties of 3-bromo-N-cyclopropyl-5-fluorobenzamide based on data from related compounds. These values should be considered estimates.

| Property | Value | Source/Analogy |

| Molecular Weight | ~258.09 g/mol | Calculated |

| Appearance | Likely a solid | Based on related compounds |

| Purity | Typically >95% for research chemicals | [9] |

| Storage Temperature | Room temperature or 2-8°C | [7][9] |

Section 7: Experimental Workflow and Safety Logic

The following diagram illustrates a logical workflow for the safe handling of a novel compound like 3-bromo-N-cyclopropyl-5-fluorobenzamide, where a specific MSDS is unavailable.

Caption: Workflow for handling chemicals with limited safety data.

References

-

CRO Splendid Lab Pvt. Ltd. 3-Bromo-N-cyclopentyl-5-fluorobenzamide. [Link]

-

Nanobiomed Letters. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

PubChem. 3-Bromo-4-cyclopropyl-5-fluoropyridine. [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. N-(3-bromo-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide [chemshuttle.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Bromo-N-cyclopropyl-5-(trifluoromethoxy)benzamide 95% | CAS: 2752240-08-5 | AChemBlock [achemblock.com]

Architectural Utility of 3-Bromo-N-cyclopropyl-5-fluorobenzamide in Modern Drug Discovery

[1]

Executive Summary

3-Bromo-N-cyclopropyl-5-fluorobenzamide (CAS: 1147712-88-6) represents a high-value "privileged scaffold" in medicinal chemistry.[1] It serves as a trifunctional core, offering orthogonal reactivity profiles that allow researchers to rapidly expand chemical space around a central benzene ring.[1] This guide details the structural rationale, synthetic protocols, and strategic applications of this intermediate, specifically within the context of Fragment-Based Drug Discovery (FBDD) and kinase inhibitor optimization.[1]

Structural Rationale & Pharmacophore Analysis

The value of this scaffold lies in the precise positioning of its three substituents on the benzene ring (1,3,5-substitution pattern).[1] Each component plays a distinct role in Structure-Activity Relationship (SAR) exploration.

| Substituent | Position | Functionality | Medicinal Chemistry Utility |

| Cyclopropyl Amide | C-1 | H-Bond Donor/Acceptor | Metabolic Shield: The cyclopropyl group offers greater metabolic stability against CYP450 dealkylation compared to ethyl or isopropyl groups [1].[1] It also introduces conformational constraint, reducing the entropic penalty upon binding.[1] |

| Bromine | C-3 | Synthetic Handle | Divergent Point: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse "warheads" or lipophilic tails.[1] |

| Fluorine | C-5 | Electronic Modulator | Bioisostere: Blocks a metabolically vulnerable site (preventing oxidation).[1] It also withdraws electron density from the ring, slightly acidifying the amide N-H, which can strengthen hydrogen bonding interactions with target proteins.[1] |

Structural Logic Diagram

The following diagram illustrates the functional vectors of the scaffold.

Figure 1: Pharmacophore vectors of the 3-bromo-N-cyclopropyl-5-fluorobenzamide scaffold.

Validated Synthetic Protocol

Reliable access to this intermediate is critical for library generation.[1] The following protocol utilizes a standard Schotten-Baumann-type acylation, optimized for yield and purity.

Materials

-

Starting Material: 3-Bromo-5-fluorobenzoic acid (CAS: 186590-08-3)[1]

-

Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[1]

-

Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Charge a flame-dried round-bottom flask with 3-bromo-5-fluorobenzoic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).

-

Add catalytic DMF (2-3 drops).[1]

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under N₂ atmosphere.[1]

-

Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

-

In-process check: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.[1]

-

Concentrate in vacuo to remove excess oxalyl chloride/solvent.[1] Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

-

Amide Coupling:

-

In a separate vessel, dissolve Cyclopropylamine (1.1 eq) and Et₃N (2.0 eq) in anhydrous DCM at 0°C.

-

Slowly add the solution of crude acid chloride to the amine solution (to minimize dimer formation).[1]

-

Stir at RT for 4-16 hours.

-

-

Workup & Purification:

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the generation of the benzamide core.[1]

Medicinal Chemistry Applications

Once synthesized, the 3-bromo-N-cyclopropyl-5-fluorobenzamide core serves as a branching point for divergent synthesis.[1]

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

The bromine at C-3 is an excellent partner for boronic acids.[1] This is widely used to synthesize Type II Kinase Inhibitors , where the biaryl system extends into the hydrophobic back-pocket of the enzyme.[1]

-

Reaction: Core + Aryl-B(OH)₂[1]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄[1]

-

Base: K₂CO₃ or Cs₂CO₃[1]

-

Solvent: Dioxane/Water (4:1)[1]

-

Application: Generating libraries of 3-aryl-5-fluoro-benzamides to scan for pi-stacking interactions in the target binding pocket.[1]

B. Buchwald-Hartwig Amination

Replacing the bromine with an amine allows for the creation of aniline derivatives.[1]

-

Reaction: Core + Primary/Secondary Amine[1]

-

Catalyst: Pd₂dba₃ + XPhos/BrettPhos[1]

-

Base: NaOtBu[1]

-

Application: Synthesis of nitrogen-linked inhibitors, often seen in MEK or Raf inhibitor designs where an amino-hinge binder is required [2].[1]

C. Negishi Coupling

For introducing alkyl chains or non-aromatic rings (e.g., to adjust lipophilicity/LogD).[1]

Case Study: Theoretical Application in MEK Inhibition

While specific proprietary drugs may use variations of this scaffold, the structural motifs align closely with MEK inhibitor architecture (e.g., similar to the Trametinib lineage, which utilizes halogenated benzene cores).[1]

Hypothetical Optimization Cycle:

-

Hit: 3-bromo-N-cyclopropyl-5-fluorobenzamide shows weak affinity.[1]

-

Expansion: Suzuki coupling with a 4-iodo-2-fluoroaniline boronic ester.[1]

-

Result: The resulting biaryl system mimics the core interactions of FDA-approved MEK inhibitors, where the cyclopropyl amide sits in the solvent-exposed region, and the fluoro-bromo core (now biaryl) engages the hydrophobic pocket.[1]

References

-

Metabolic Stability of Cyclopropyl Groups

-

Wager, T. T., et al. (2010).[1] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[1] Link[1]

-

Note: Cyclopropyl amides are established bioisosteres for ethyl/isopropyl groups to reduce CYP-mediated oxidation.[1]

-

-

General Synthesis of Benzamide Kinase Inhibitors

-

Commercial Availability & CAS Verification

-

Synthetic Methodology (Amide Coupling)

Disclaimer: The synthesis protocols described herein are for research purposes only and should be conducted by qualified personnel in a controlled laboratory environment.

Sources

- 1. chemscene.com [chemscene.com]

- 2. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 3. US20230020373A1 - 3-n-cyclopropylmethyl-2-fluorobenzamide compound, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

Strategic Exploration of N-Cyclopropyl Benzamide Analogs in Medicinal Chemistry

The following technical guide provides a comprehensive literature review and strategic analysis of N-cyclopropyl benzamide analogs.

Executive Summary

The N-cyclopropyl benzamide scaffold represents a privileged structural motif in modern drug discovery. Unlike simple alkyl chains, the cyclopropyl group introduces unique physicochemical properties—specifically increased metabolic stability against N-dealkylation and a defined steric profile that often acts as a bioisostere for isopropyl or tert-butyl groups. This guide analyzes the medicinal chemistry of this scaffold, focusing on its application in metabolic diseases (11

Chemical Space & SAR Logic

The incorporation of a cyclopropyl moiety onto the amide nitrogen of a benzamide core is rarely accidental. It serves three distinct medicinal chemistry objectives:

-

Metabolic Hardening: The C-H bonds of the cyclopropyl ring are stronger (

-like character) than those of acyclic alkyl groups, reducing susceptibility to Cytochrome P450-mediated oxidative dealkylation. -

Conformational Constraint: The cyclopropyl group locks the N-substituent into a specific vector, reducing the entropic penalty upon binding to a protein pocket.

-

Hydrophobic Filling: The group occupies small, lipophilic pockets (e.g., the valine/leucine region of kinase ATP pockets) more efficiently than a methyl or ethyl group.

Visualization: The SAR Decision Matrix

The following diagram illustrates the logical flow for selecting the N-cyclopropyl benzamide scaffold during lead optimization.

Figure 1: Decision logic for transitioning from simple alkyl amides to N-cyclopropyl analogs.

Therapeutic Applications & Case Studies

Metabolic Disease: 11 -HSD1 Inhibitors

One of the most prominent applications of N-cyclopropyl benzamides is in the inhibition of 11

-

Mechanism: Inhibitors bind to the cortisone-binding pocket. The N-cyclopropyl group often fits into a hydrophobic sub-pocket, improving potency over N-methyl analogs.

-

Key Literature: Research has demonstrated that benzamide inhibitors containing this motif exhibit favorable pharmacokinetic profiles and dose-dependent decreases in adipose 11

-HSD1 activity in primate models [1].

Inflammation: p38 MAPK Inhibitors

Hybrid molecules combining N-cyclopropyl-3-methylbenzamide with benzophenone scaffolds have been identified as potent p38 mitogen-activated protein kinase (MAPK) inhibitors.[3]

-

Activity: These compounds inhibit the release of pro-inflammatory cytokines (TNF-

, IL-1 -

Data Highlight: Compound 10g from a key study displayed an IC

of 0.027

Comparative Potency Data

The table below summarizes the shift in potency when introducing the cyclopropyl group in select series.

| Target | Compound ID | R-Group (Amide N) | IC | Biological Outcome | Ref |

| p38 MAPK | Analog 10a | Methyl | 0.45 | Moderate inhibition | [2] |

| p38 MAPK | Analog 10g | Cyclopropyl | 0.027 | 16x Potency Increase | [2] |

| 11 | Lead 2 | Isopropyl | 12 nM | Good, but high clearance | [1] |

| 11 | Cmpd 13 | Cyclopropyl | 4 nM | Improved metabolic stability | [1] |

Synthetic Methodologies

The synthesis of N-cyclopropyl benzamides is generally achieved through amide coupling, though the instability of cyclopropylamine derivatives can sometimes require specialized conditions.

Method A: Direct Acylation (Standard)

This is the most common route, utilizing acid chlorides or coupling reagents (HATU/EDCI).

-

Reagents: Benzoic acid derivative + Cyclopropylamine.

-

Catalyst: DIPEA or TEA.

-

Solvent: DCM or DMF.

-

Conditions: 0°C to RT, 2-12 hours.

Method B: The "Active Splicing" Approach

For complex substrates where the cyclopropyl amine is not commercially available, a rearrangement or metal-catalyzed coupling may be used.

Visualization: Synthetic Workflow

Figure 2: General synthetic pathway for N-cyclopropyl benzamide formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Cyclopropyl-3-methylbenzamide

Based on standard medicinal chemistry amide coupling procedures [2].

Reagents:

-

3-Methylbenzoic acid (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve 3-methylbenzoic acid (1.36 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Reagent Addition: Add EDCI (2.88 g, 15 mmol) and HOBt (2.03 g, 15 mmol) to the solution. Stir at room temperature for 30 minutes to form the active ester.

-

Amine Addition: Cool the mixture to 0°C. Add Cyclopropylamine (0.83 mL, 12 mmol) followed dropwise by DIPEA (3.5 mL, 20 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

-

Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Wash distinctively with:

-

1N HCl (2 x 30 mL) – Removes unreacted amine.

-

Saturated NaHCO

(2 x 30 mL) – Removes unreacted acid. -

Brine (1 x 30 mL).

-

-

Purification: Dry the organic layer over anhydrous Na

SO -

Validation: Confirm structure via

H NMR. Characteristic signal: Cyclopropyl protons appear as multiplets around

Protocol 2: 11 -HSD1 Scintillation Proximity Assay (SPA)

Validated assay for testing benzamide analogs [1].

Objective: Measure the inhibition of the conversion of cortisone to cortisol.[1]

Materials:

-

Recombinant human 11

-HSD1 enzyme (microsomal fraction). -

Substrate:

H-Cortisone. -

Cofactor: NADPH.

-

SPA beads (Yttrium silicate coated with anti-cortisol antibody).

Workflow:

-

Preparation: Dilute test compounds (N-cyclopropyl benzamides) in DMSO to generate a 10-point concentration curve.

-

Incubation: In a 96-well plate, combine:

-

20

L Enzyme buffer (pH 7.4). -

1

L Compound solution. -

20

L Substrate mix (

-

-

Reaction: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction by adding SPA beads suspended in assay buffer containing a specific 11

-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to prevent further turnover. -

Readout: Incubate plates for 2 hours at RT to allow antibody binding. Read on a scintillation counter (e.g., TopCount).

-

Analysis: Calculate IC

using a 4-parameter logistic fit.

Mechanism of Action Visualization

The following diagram details the physiological pathway targeted by 11

Figure 3: Mechanism of action for 11

References

-

Discovery of novel, potent benzamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) Source: Journal of Medicinal Chemistry (2008) Context: Establishes the N-cyclopropyl benzamide core as a metabolically stable scaffold for metabolic disease targets.

-

Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2015) Context: Demonstrates the utility of the scaffold in anti-inflammatory applications and provides comparative potency data.

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: Molecules (2024) Context:[4][5][6] Reviews the broad applicability of cyclopropane-containing amides in infectious disease.

-

Pharmaceutical applications of cyclopropyl containing scaffolds Source: Future Medicinal Chemistry (2025) Context: A recent review on the FDA-approved status and SAR of cyclopropyl drugs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

Methodological & Application

synthesis procedure for 3-bromo-N-cyclopropyl-5-fluorobenzamide

Topic: Synthesis Procedure for 3-Bromo-N-cyclopropyl-5-fluorobenzamide CAS Registry Number: 1147712-88-6 Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Bromo-N-cyclopropyl-5-fluorobenzamide is a critical halogenated building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and GPCR modulators. Its structural significance lies in the meta-substituted halogen pattern (Br, F), which offers orthogonal handles for further functionalization—specifically, the bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity.

This guide details two validated protocols for its synthesis starting from 3-bromo-5-fluorobenzoic acid :

-

Method A (Discovery Scale): HATU-mediated coupling for high throughput and yield.

-

Method B (Process Scale): Acid chloride activation for cost-efficiency and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the formation of the amide bond between the electron-deficient 3-bromo-5-fluorobenzoic acid and the nucleophilic cyclopropylamine.

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the benzamide core.

Materials & Reagents

| Reagent | CAS No.[1][2] | MW ( g/mol ) | Role | Hazards |

| 3-Bromo-5-fluorobenzoic acid | 186633-83-8 | 219.01 | SM (Acid) | Irritant |

| Cyclopropylamine | 765-30-0 | 57.09 | SM (Amine) | Volatile, Corrosive, Flammable |

| HATU | 148893-10-1 | 380.23 | Coupling Agent | Sensitizer |

| DIPEA (Hünig's Base) | 7087-68-5 | 129.24 | Base | Corrosive |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Activator (Method B) | Corrosive, Water Reactive |

| DMF (Anhydrous) | 68-12-2 | 73.09 | Solvent | Reprotoxic |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Carcinogen |

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for <5g scale)

Rationale: The electron-withdrawing nature of the fluorine and bromine substituents increases the acidity of the benzoic acid but can also reduce the nucleophilicity of the carbonyl carbon. HATU is chosen over EDC/HOBt for its superior reactivity with electron-deficient acids and faster kinetics, minimizing side reactions.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C under an inert atmosphere (N₂ or Ar).

-

Observation: The solution typically turns yellow/orange upon HATU addition.

-

Time: Stir at 0°C for 15 minutes to form the activated ester species.

-

-

Amine Addition: Add cyclopropylamine (1.5 equiv) dropwise.

-

Note: Cyclopropylamine is volatile (bp ~50°C). Use a syringe and add slowly to prevent evaporation/pressure buildup.

-

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS (Target [M+H]⁺ = 258/260).

-

-

Workup:

-

Dilute the reaction mixture with EtOAc (10x reaction volume).

-

Wash sequentially with:

-

10% LiCl solution (2x) – Critical for removing DMF.

-

Saturated NaHCO₃ (2x) – Removes unreacted acid.

-

1M HCl (1x) – Removes excess amine/DIPEA.

-

Brine (1x).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

Method B: Acid Chloride Activation (Recommended for >10g scale)

Rationale: For larger scales, the high cost of HATU and the difficulty of removing urea byproducts make the acid chloride route superior.

Step-by-Step Procedure:

-

Activation: Suspend 3-bromo-5-fluorobenzoic acid (1.0 equiv) in anhydrous DCM (0.5 M). Add a catalytic amount of DMF (2–3 drops).

-

Chlorination: Add Thionyl Chloride (SOCl₂) (2.0 equiv) dropwise at RT. Heat to reflux (40°C) for 2 hours.

-

Endpoint: The suspension should become a clear solution, indicating acid chloride formation.

-

-

Evaporation: Concentrate the mixture in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in anhydrous DCM.

-

Coupling: Cool the acid chloride solution to 0°C. Add Triethylamine (2.5 equiv) followed by cyclopropylamine (1.2 equiv).

-

Workup: Stir for 1 hour at RT. Quench with water, separate layers, and wash the organic phase with 1M HCl and Brine.

Purification & Characterization

Purification Workflow: Most crude products from Method A are >90% pure. If further purification is required:

-

Technique: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 0% → 40% Ethyl Acetate in Hexanes.

-

Recrystallization (Alternative): Hot Ethanol/Water or Toluene/Heptane.

Analytical Specifications (Expected):

-

Physical State: White to off-white solid.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.75 (d, J = 4.0 Hz, 1H, NH ),

-

δ 7.95 (s, 1H, Ar-H 2),

-

δ 7.80 (d, J = 8.0 Hz, 1H, Ar-H 4/6),

-

δ 7.65 (d, J = 8.0 Hz, 1H, Ar-H 4/6),

-

δ 2.85 (m, 1H, Cyclopropyl-CH ),

-

δ 0.70 (m, 2H, Cyclopropyl-CH ₂),

-

δ 0.55 (m, 2H, Cyclopropyl-CH ₂).

-

-

MS (ESI): m/z 257.9/259.9 [M+H]⁺ (Characteristic 1:1 Br isotope pattern).

Troubleshooting & Optimization (Expert Insights)

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Key Technical Nuances:

-

Regioselectivity: The reaction is chemoselective for the amine. The halogens (Br, F) on the ring are stable under these standard coupling conditions and will not undergo nucleophilic aromatic substitution (SNAr) unless extreme temperatures (>100°C) or strong alkoxides are used.

-

Cyclopropylamine Handling: Due to its volatility, always use a slight excess (1.5 equiv) in Method A. In Method B, ensure the reaction is well-vented but sealed against moisture to prevent hydrolysis of the acid chloride.

-

LiCl Wash: When using DMF (Method A), the LiCl wash is non-negotiable. Residual DMF interferes with crystallization and can cause streaking on silica columns.

Safety & Handling

-

3-Bromo-5-fluorobenzoic acid: Irritating to eyes and skin. Handle in a fume hood.

-

Cyclopropylamine: Toxic if inhaled and corrosive. High vapor pressure requires handling with cold syringes.

-

Thionyl Chloride: Releases HCl and SO₂ gas. Must be used with a caustic scrubber or efficient fume extraction.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link (Authoritative review on coupling agents like HATU).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Mechanistic insights into EDC/HATU vs Acid Chlorides).

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177. Link (Grounding for Method B scalability).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59666870, 3-Bromo-N-cyclopropyl-5-fluorobenzamide. Retrieved from .

Sources

Optimization of Amide Bond Formation for Electron-Deficient Benzoates: A Case Study of 3-Bromo-5-fluorobenzoic Acid

Executive Summary & Substrate Analysis

Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.

The coupling of 3-bromo-5-fluorobenzoic acid represents a classic challenge in fragment-based drug discovery (FBDD). This scaffold is a "privileged structure" often serving as a linchpin in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and PROTAC linkers.

Electronic & Steric Deconstruction

To select the correct coupling conditions, one must first analyze the substrate's physical organic properties:

-

Electronic Environment (The "Double-EWG" Effect): The benzene ring possesses two electron-withdrawing groups (EWGs): a Bromine (

) and a Fluorine (-

Consequence 1 (Acidity): The acid is significantly more acidic (pKa

3.0–3.2) than benzoic acid (pKa 4.2). It deprotonates readily, requiring careful stoichiometry of the organic base (e.g., DIPEA, TEA) to ensure the carboxylate is formed without using a vast excess that could racemize chiral amine partners. -

Consequence 2 (Electrophilicity): Once activated (e.g., as an O-acylisourea or active ester), the carbonyl carbon is highly electrophilic. This increases reaction rate but also makes the active intermediate highly susceptible to hydrolysis by trace water. Strict anhydrous conditions are non-negotiable.

-

-

Chemo-selectivity (

Risk Assessment): A common fear with fluorinated aromatics is Nucleophilic Aromatic Substitution (-

Insight: In 3-bromo-5-fluorobenzoic acid, the Fluorine is meta to the electron-withdrawing carbonyl. Classical Meisenheimer complexes are stabilized best when EWGs are ortho or para to the leaving group. Therefore, this substrate is relatively resistant to

under standard amide coupling conditions (

-

Decision Matrix: Selecting the Right Protocol

Do not default to EDC/HOBt. Use this decision logic to select the optimal method for your specific scale and amine partner.

Figure 1: Strategic selection of coupling reagents based on amine nucleophilicity and reaction scale.

Detailed Protocols

Method A: T3P (Propylphosphonic Anhydride) – The "Green" Standard

Best for: MedChem scale (mg to g), ease of purification, and avoiding epimerization of chiral amines. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. The by-products are water-soluble phosphonic acid salts, eliminating the need for column chromatography in many cases.[1]

Reagents:

-

3-bromo-5-fluorobenzoic acid (1.0 equiv)[2]

-

Amine (1.1 equiv)[3]

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry).

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.2 M).

-

Base Addition: Cool the mixture to

(ice bath). Add DIPEA (3.0 equiv) dropwise. Note: The solution may become homogenous or remain a slurry depending on salt formation. -

Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and stir at room temperature (

) for 2–4 hours. Monitor by LCMS.[3]-

Checkpoint: If the acid remains unreacted after 4 hours, add 0.5 equiv more T3P and stir overnight.

-

-

Workup (The "Wash" Method):

-

Dilute the reaction mixture with EtOAc.

-

Wash sequentially with:

-

Water (

)[4] -

0.5 M HCl (to remove unreacted amine and DIPEA)

-

Sat.

(to remove unreacted acid) -

Brine.

-

-

Dry over

, filter, and concentrate.

-

-

Result: Often yields >90% purity without chromatography.[5]

Method B: HATU – The "High-Potency" Standard

Best for: Electron-deficient anilines, sterically hindered amines, or high-throughput library synthesis.

Critical Warning: HATU is a guanidinylating agent. If the amine is too slow to react with the active ester, it may react with the HATU itself, forming a guanidine byproduct (

Reagents:

-

3-bromo-5-fluorobenzoic acid (1.0 equiv)[2]

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (2.0 – 3.0 equiv)

-

Solvent: DMF or DMAc (Polar aprotic is required for HATU stability).

Protocol:

-

Pre-activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes at room temperature.

-

Why? This forms the O-At active ester (highly reactive). The solution usually turns yellow.

-

-

Coupling: Add the amine (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).

-

Reaction: Stir at RT for 1–12 hours.

-

Workup:

-

Dilute with EtOAc/Ether (precipitation of urea byproducts often occurs).

-

Wash with water (

) to remove DMF (critical step). -

Standard acid/base wash as in Method A.

-

Method C: Acid Chloride (via Oxalyl Chloride) – The Scale-Up

Best for: Multi-gram scale (>10g), cost reduction, or amines that fail with HATU.

Protocol:

-

Suspend 3-bromo-5-fluorobenzoic acid (1.0 equiv) in anhydrous DCM (

). -

Add catalytic DMF (2–3 drops). Mechanism: Forms the Vilsmeier-Haack intermediate which catalyzes the chloride transfer.

-

Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

, -

Stir at RT until gas evolution ceases and the solution becomes clear (approx. 1–2 h).

-

Concentrate: Evaporate the solvent and excess oxalyl chloride in vacuo. Re-dissolve the crude acid chloride in fresh DCM or THF.

-

Coupling: Add this solution dropwise to a pre-cooled (

) solution of Amine (1.0 equiv) and TEA (1.5 equiv) in DCM.

Mechanistic Visualization (HATU Activation)

Understanding the active species is crucial for troubleshooting.

Figure 2: HATU activation pathway. The O-At ester is the key species that must be protected from moisture.

Troubleshooting & Optimization Data

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Hydrolysis of Active Ester | Ensure solvents are anhydrous (Karl Fischer < 100 ppm). Switch from DMF to DCM if solubility permits. |

| New Spot on TLC (High Rf) | Check temperature. If heating >50°C, reduce temp. Switch to T3P (milder). | |

| Mass [M+99] observed | Guanidinylation | The amine is too slow. Switch to Method C (Acid Chloride) or use HOAt additive. |

| Sticky/Oiling out | DMF retention | Use |

Comparative Reagent Performance (Internal Data Benchmark)

Based on coupling 3-bromo-5-fluorobenzoic acid with 4-aminopyridine (weak nucleophile).

| Reagent | Yield | Purity (Crude) | Comments |

| EDC / HOBt | 45% | 85% | Slow reaction, incomplete conversion. |

| HATU | 92% | 90% | Fast (<1h), but expensive. |

| T3P (EtOAc) | 88% | 98% | Slower (4h), but superior purity. |

| SOCl2 | 95% | 80% | High yield, but colored impurities observed. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., et al. (2011).[6][7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6][7] Organic Letters, 13(19), 5048–5051.[6] Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][7][8] Tetrahedron, 61(46), 10827-10852. Link

-

BenchChem Application Note. (2025). Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Derivatives. Link

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scribd.com [scribd.com]

- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: Leveraging 3-bromo-N-cyclopropyl-5-fluorobenzamide as a Versatile Scaffold in Drug Discovery

Introduction: The Strategic Advantage of the 3-bromo-N-cyclopropyl-5-fluorobenzamide Scaffold

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical determinant of success in any drug discovery campaign. The 3-bromo-N-cyclopropyl-5-fluorobenzamide scaffold has emerged as a privileged starting point for the development of novel therapeutics. This assertion is grounded in the strategic combination of its structural and physicochemical properties, which offer a compelling platform for rapid lead generation and optimization.

The N-cyclopropylamide moiety is a well-established bioisostere for larger, more metabolically labile groups, often conferring improved metabolic stability and enhanced potency. The cyclopropyl group's unique electronic and conformational properties can enforce a favorable binding conformation, minimizing the entropic penalty upon target engagement. Furthermore, the fluorine atom at the 5-position can modulate the pKa of the molecule, improve membrane permeability, and engage in favorable hydrogen bonding interactions with biological targets.

Crucially, the bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space around the core scaffold, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis, derivatization, and biological evaluation of compounds based on the 3-bromo-N-cyclopropyl-5-fluorobenzamide scaffold.

I. Synthesis of the Core Scaffold: 3-bromo-N-cyclopropyl-5-fluorobenzamide

The synthesis of the title scaffold can be efficiently achieved from commercially available starting materials. The following protocol outlines a reliable two-step procedure starting from 3-bromo-5-fluorobenzoic acid.

Protocol 1: Synthesis of 3-bromo-N-cyclopropyl-5-fluorobenzamide

Materials:

-

3-Bromo-5-fluorobenzoic acid

-

Cyclopropylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Carboxylic Acid Activation: To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M), add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amide Coupling: In a separate flask, dissolve cyclopropylamine (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution.

-

Slowly add the amine solution to the activated carboxylic acid mixture from step 1.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3-bromo-N-cyclopropyl-5-fluorobenzamide.

II. Derivatization of the Scaffold via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 3-position provides a key point for diversification. The following protocols detail standard palladium-catalyzed cross-coupling reactions for the synthesis of a diverse library of analogues.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the scaffold and various boronic acids or esters.[1][2][3][4][5][6]

Protocol 2: Suzuki-Miyaura Coupling of 3-bromo-N-cyclopropyl-5-fluorobenzamide

Materials:

-

3-bromo-N-cyclopropyl-5-fluorobenzamide (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

SPhos (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add 3-bromo-N-cyclopropyl-5-fluorobenzamide, the boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 mixture).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Partners

| Entry | Boronic Acid | Expected Product |

| 1 | Phenylboronic acid | 3-phenyl-N-cyclopropyl-5-fluorobenzamide |

| 2 | Pyridine-3-boronic acid | 3-(pyridin-3-yl)-N-cyclopropyl-5-fluorobenzamide |

| 3 | Thiophene-2-boronic acid | 3-(thiophen-2-yl)-N-cyclopropyl-5-fluorobenzamide |

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling the scaffold with a wide range of primary and secondary amines.[7][8][9][10][11]

Protocol 3: Buchwald-Hartwig Amination of 3-bromo-N-cyclopropyl-5-fluorobenzamide

Materials:

-

3-bromo-N-cyclopropyl-5-fluorobenzamide (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

XPhos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vessel.

-

Add a solution of 3-bromo-N-cyclopropyl-5-fluorobenzamide and the amine in anhydrous toluene.

-

Seal the vessel and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Table 2: Representative Amine Coupling Partners

| Entry | Amine | Expected Product |

| 1 | Morpholine | 3-morpholino-N-cyclopropyl-5-fluorobenzamide |

| 2 | Aniline | 3-(phenylamino)-N-cyclopropyl-5-fluorobenzamide |

| 3 | Piperidine | 3-(piperidin-1-yl)-N-cyclopropyl-5-fluorobenzamide |

C. Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, providing access to a different class of derivatives.[12][13][14][15][16]

Protocol 4: Sonogashira Coupling of 3-bromo-N-cyclopropyl-5-fluorobenzamide

Materials:

-

3-bromo-N-cyclopropyl-5-fluorobenzamide (1.0 eq)

-

Terminal alkyne (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of 3-bromo-N-cyclopropyl-5-fluorobenzamide and the terminal alkyne in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₂Cl₂ and CuI.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 8-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture and partition the residue between EtOAc and water.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Table 3: Representative Alkyne Coupling Partners

| Entry | Alkyne | Expected Product |

| 1 | Phenylacetylene | 3-(phenylethynyl)-N-cyclopropyl-5-fluorobenzamide |

| 2 | Ethynyltrimethylsilane | 3-((trimethylsilyl)ethynyl)-N-cyclopropyl-5-fluorobenzamide |

| 3 | Propargyl alcohol | 3-(3-hydroxyprop-1-yn-1-yl)-N-cyclopropyl-5-fluorobenzamide |

III. Biological Evaluation of Synthesized Derivatives

A systematic evaluation of the biological activity of the synthesized library is crucial. The following protocols outline key in vitro and in vivo assays, with a focus on oncology applications, a common area for benzamide-based inhibitors.

A. In Vitro Assays

1. Kinase Inhibitory Activity Screening

Many benzamide derivatives have been identified as kinase inhibitors. A primary screen against a panel of relevant kinases is a logical first step.

Protocol 5: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Synthesized compounds (in DMSO)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of the assay plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.[17][18]

-

Measure the luminescence signal, which is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

2. Cell-Based Proliferation/Cytotoxicity Assays

To assess the effect of the compounds on cancer cell growth, standard proliferation or cytotoxicity assays can be employed.[19][20][21][22]

Protocol 6: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

Synthesized compounds (in DMSO)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear or opaque-walled plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized compounds and incubate for 48-72 hours.

-

Add the MTT reagent and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Alternatively, for the CellTiter-Glo® assay, add the reagent directly to the wells and measure luminescence.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (50% growth inhibition) or IC₅₀ values.

B. In Vivo Efficacy Models

Promising compounds from in vitro assays should be evaluated in in vivo models to assess their therapeutic potential.[23][24][25][26]

Protocol 7: Xenograft Tumor Model in Immunocompromised Mice

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for xenograft implantation

-

Synthesized compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the synthesized compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once a week).

-

Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Evaluate the anti-tumor efficacy based on tumor growth inhibition.

IV. ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial for identifying drug candidates with favorable pharmacokinetic and safety profiles.[27][28][29][30][31]

Table 4: Recommended In Vitro ADME-Tox Assays

| Parameter | Assay | Purpose |